9Z-Pentacosene

Vue d'ensemble

Description

9Z-Pentacosene is a natural product found in Antitrogus consanguineus and Reticulitermes flavipes with data available.

Mécanisme D'action

Target of Action

9Z-Pentacosene, also known as cis-9-Pentacosene, is a cuticular hydrocarbon and insect sex hormone . It is primarily found in the cuticle of female F. canicularis flies . It serves as an attractant to males in a trap assay . It is also a contact sex hormone in scarab beetles and locust borers .

Mode of Action

This compound interacts with its targets by being more abundant in females than males . It elicits arrestment, alignment, and mounting by males of both species in mating assays . It only elicits copulation by the locust borer .

Result of Action

The primary result of this compound’s action is its influence on mating behaviors in certain insect species. It elicits arrestment, alignment, and mounting by males of both species in mating assays . It only elicits copulation by the locust borer .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, it is produced by the orchid O. exaltata and by C. cunicularius, a pollinator of O. exaltata . This suggests that the compound’s production and effectiveness may be influenced by factors such as the presence of specific plant species.

Analyse Biochimique

Biochemical Properties

9Z-Pentacosene interacts with various biomolecules in insects. It elicits arrestment, alignment, and mounting by males of both species in mating assays but only elicits copulation by the locust borer

Cellular Effects

Given its role as a sex hormone in insects, it likely influences cell signaling pathways and gene expression related to reproductive behaviors .

Molecular Mechanism

It is known to bind to certain receptors in insects, triggering behavioral responses

Activité Biologique

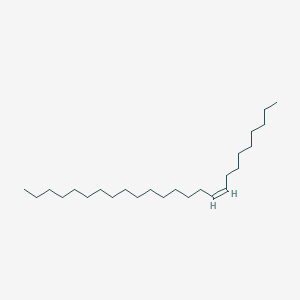

9Z-Pentacosene, a long-chain hydrocarbon with the chemical formula C25H50, is a type of alkene that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its role in pheromonal communication among insects and its implications in ecological interactions.

- Molecular Formula : C25H50

- Molecular Weight : 350.67 g/mol

- Structure : It features a double bond at the ninth carbon position, which is crucial for its biological activity.

Biological Activity Overview

This compound has been identified as a significant component of insect pheromones, particularly in moths. Its biological activities can be categorized into several key areas:

- Pheromonal Activity : this compound plays a vital role in sexual attraction among various moth species. It is emitted by females to attract males, facilitating mating processes.

- Insect Behavior Modulation : The presence of this compound can influence the behavior of other insects, including repellent effects on certain species.

- Ecological Impact : As a pheromone component, it contributes to the ecological dynamics within habitats by affecting population distributions and mating success.

Pheromone Communication

A study conducted on the moth species Mnesampela privata highlighted that this compound is part of their sex pheromone blend. Field tests demonstrated that traps baited with synthetic this compound captured significantly more males than those without it, indicating its effectiveness in attracting mates .

Insect Behavior Modification

Research has shown that this compound can affect the behavior of non-target insect species. For instance, studies indicated that exposure to this compound could deter feeding behaviors in certain herbivorous insects, suggesting potential applications in pest management .

Toxicological Profile

While this compound is primarily recognized for its biological activity, it also possesses certain toxicological properties:

- Toxicity : It has been classified as potentially harmful if ingested or inhaled. Prolonged exposure may lead to reproductive toxicity and neurological effects .

- Environmental Impact : The compound is noted for its persistence in the environment, raising concerns regarding its long-term ecological effects, particularly on aquatic life .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Biological Significance

9Z-Pentacosene has been identified in several species, including ants and beetles, where it plays a critical role in communication and mating behaviors. Its presence as a cuticular hydrocarbon aids in species identification and differentiation between sexes.

Pheromone Communication

This compound serves as a pheromone in various insect species, influencing mating behaviors and social interactions. For instance:

- Ants : In the trap-jaw ant Odontomachus brunneus, this compound is significantly more abundant in males than females, constituting approximately 45% of the male cuticular hydrocarbon profile. This disparity aids in sexual recognition and mate selection among individuals .

- Beetles : In the burying beetle Nicrophorus vespilloides, this compound helps distinguish breeding status among conspecifics, facilitating reproductive strategies .

Species Recognition

The compound is crucial for species identification through chemical cues:

- In studies analyzing cuticular lipid profiles, this compound has been shown to differentiate cryptic sibling species effectively . The distinct presence of this hydrocarbon can indicate specific evolutionary adaptations and ecological niches.

Behavioral Ecology

Research indicates that this compound influences social behaviors:

- In Drosophila melanogaster, it has been observed that exposure to male pheromones, including related compounds like 7-pentacosene, can alter female receptivity and mating dynamics .

Data Tables

Case Study 1: Ant Communication

In a detailed study of Odontomachus brunneus, researchers found that males possess significantly higher levels of this compound compared to females. This finding suggests that this hydrocarbon plays a pivotal role in sexual selection, allowing males to signal their presence and reproductive status effectively.

Case Study 2: Beetle Breeding Behavior

A study on Nicrophorus vespilloides highlighted how breeding status affects chemical signaling. The ability of these beetles to discriminate between breeding and non-breeding individuals was linked to the presence of specific hydrocarbons, including this compound, demonstrating its importance in reproductive success.

Propriétés

IUPAC Name |

(Z)-pentacos-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTCMKZGFBOKQS-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51865-00-0 | |

| Record name | 9-Pentacosene, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PENTACOSENE, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF7R5C51EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.